molecular formula C10H8N2O2 B12822467 4-Methyl-1,5-naphthyridine-3-carboxylic acid

4-Methyl-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B12822467
M. Wt: 188.18 g/mol
InChI Key: AGTSGGVINJDMJN-UHFFFAOYSA-N
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Description

4-Methyl-1,5-naphthyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at specific positions, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,5-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-amino-3-methylpyridine can undergo cyclization with ethyl acetoacetate in the presence of a strong acid catalyst to form the naphthyridine core. Subsequent carboxylation reactions introduce the carboxylic acid group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,5-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthyridine ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products of these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methyl-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery programs.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with DNA synthesis or repair mechanisms in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

    1,5-Naphthyridine-3-carboxylic acid: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.

    4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Contains a hydroxyl group instead of a methyl group, affecting its solubility and interaction with biological targets.

    1,8-Naphthyridine derivatives: Differ in the position of nitrogen atoms, leading to distinct chemical and biological properties.

Uniqueness: 4-Methyl-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can enhance its lipophilicity and influence its interaction with biological membranes and targets. This structural feature may contribute to its distinct pharmacological profile compared to other naphthyridine derivatives.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methyl-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-7(10(13)14)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3,(H,13,14)

InChI Key

AGTSGGVINJDMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1C(=O)O)C=CC=N2

Origin of Product

United States

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